molecular formula C14H18N2OS B14916659 n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide

n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide

Cat. No.: B14916659
M. Wt: 262.37 g/mol
InChI Key: UIDMPQGUQXYHHN-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide is a chemical compound with the CAS Registry Number 1252146-88-5 . Its molecular formula is C 14 H 18 N 2 OS, and it has a molecular weight of 262.38 g/mol . This compound is offered with a certified purity of 98% and is intended for research applications only . Researchers should handle this material with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. Users should not eat, drink, or smoke when handling this product and should ensure procedures are conducted in a well-ventilated area . The thioacetamide moiety present in this compound is a group of significant scientific interest. Literature indicates that thioacetamide and its analogs are extensively studied as model hepatotoxicants to investigate mechanisms of liver injury, including necrosis, fibrosis, and cirrhosis . The metabolic activation of the thioacetamide functional group via oxidation is a key area of research for understanding chemically-induced cytotoxicity . This compound is provided exclusively for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-methyl-2-[(3-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C14H18N2OS/c1-12-5-3-6-13(9-12)10-18-11-14(17)16(2)8-4-7-15/h3,5-6,9H,4,8,10-11H2,1-2H3

InChI Key

UIDMPQGUQXYHHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)N(C)CCC#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Chloroacetamide Intermediate

A widely reported method involves the synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide followed by thioetherification with 3-methylbenzylthiol (Figure 1).

Step 1: Synthesis of 2-Chloro-N-(2-Cyanoethyl)-N-Methylacetamide
Chloroacetyl chloride reacts with N-methyl-2-cyanoethylamine in anhydrous dichloromethane under basic conditions (triethylamine, 0–5°C). The intermediate is isolated in 85–92% yield after aqueous workup.

Step 2: Thioether Formation
The chloroacetamide undergoes nucleophilic substitution with 3-methylbenzylthiol in ethanol using potassium carbonate (K₂CO₃) as a base. Reaction conditions (60–80°C, 4–6 hr) afford the target compound in 75–82% yield.

Key Parameters

  • Molar Ratio : 1:1.2 (chloroacetamide:thiol) for complete conversion.
  • Solvent Optimization : Ethanol outperforms DMF in minimizing disulfide byproducts.

Direct Acylation of Preformed Thioether

An alternative route synthesizes 2-((3-methylbenzyl)thio)acetic acid first, followed by amidation with N-methyl-2-cyanoethylamine (Figure 2).

Step 1: Thioether Acid Synthesis
3-Methylbenzylthiol reacts with chloroacetic acid in aqueous NaOH (50°C, 2 hr), yielding 2-((3-methylbenzyl)thio)acetic acid (89% purity).

Step 2: Acyl Chloride Formation
The acid is treated with thionyl chloride (SOCl₂) in toluene (reflux, 3 hr), producing the acyl chloride intermediate.

Step 3: Amidation
The acyl chloride reacts with N-methyl-2-cyanoethylamine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Yields reach 78–85% after recrystallization.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Direct Acylation
Overall Yield 68–72% 65–70%
Reaction Time 6–8 hr 8–10 hr
Byproducts Disulfides (<5%) Anhydrides (<8%)
Purification Column chromatography Recrystallization

Advantages of Nucleophilic Substitution :

  • Fewer steps and higher atom economy.
  • Scalable to multi-kilogram batches.

Advantages of Direct Acylation :

  • Avoids handling chloroacetyl chloride, enhancing safety.

Optimization and Process Chemistry

Solvent Screening

Ethanol and THF provide optimal solubility for intermediates. Acetonitrile reduces side reactions but increases costs.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves thiol reactivity by 15%.
  • Microwave Assistance : Reduces reaction time by 40% (e.g., 2.5 hr vs. 4 hr for Step 2 in Method 1).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 2204 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-S).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 3H, CH₃), 2.35 (s, 3H, Ar-CH₃), 3.12 (t, J=6.4 Hz, 2H, N-CH₂), 3.72 (s, 2H, S-CH₂), 4.01 (t, J=6.4 Hz, 2H, CN-CH₂), 7.12–7.28 (m, 4H, Ar-H).

Purity Assessment

HPLC (C18 column, MeCN:H₂O = 70:30) shows ≥98.5% purity with retention time = 6.7 min.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 3-Methylbenzylthiol ($120/kg) contributes 62% of total costs.
  • Waste Management : Ethanol recovery reduces solvent expenses by 30%.

Emerging Methodologies

Enzymatic Amination

Pilot studies using lipase B (Candida antarctica) show 55% conversion at 40°C, avoiding harsh bases.

Flow Chemistry

Microreactor systems achieve 89% yield in 22 min residence time, enabling continuous production.

Chemical Reactions Analysis

Types of Reactions: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications and derivatizations .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity or reduce toxicity. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can modify proteins and enzymes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on acetamide derivatives with variations in substituents, synthetic routes, and physicochemical properties. Data are drawn from peer-reviewed studies in the evidence.

Structural Variations and Substituent Effects
Compound Name Key Substituents Thioether/Thiol Group Modifications Pharmacological Relevance Reference ID
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Benzothiazole core, pyrimidinylthio Pyrimidine-thio linkage Anticancer activity (APCI-MS confirmed structural stability)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-cyano and thiophene-acetyl groups Thiophene-thio linkage Intermediate for optoelectronic materials (synthesized via acyl chloride activation)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide Pyrimidinylthio, propargyloxy-benzyl-thiazole Pyrimidine-thio and alkyne-functionalized aryl Dual Sirt2/HDAC6 inhibitor (enhanced selectivity due to pyrimidine-thio motif)
N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-triazinoindol-3-yl)thio)propanamide Triazinoindole-thio, N-methyl-4-chlorophenyl Triazinoindole-thio linkage Kinase inhibition (purified via column chromatography)
Target Compound : N-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide N-Methyl-2-cyanoethyl, 3-methylbenzylthio Benzylthio linkage Hypothesized as a protease inhibitor (structural analogy to bioactive thioacetamides) N/A

Key Observations :

  • Thioether Linkage : The presence of a thioether group enhances metabolic stability compared to oxygen analogs, as seen in pyrimidinylthio derivatives .
  • N-Substituents: N-Methyl and cyanoethyl groups (as in the target compound) improve solubility and bioavailability, similar to N-methyl-4-chlorophenyl in .
  • Aromatic vs. Heterocyclic Substituents: Benzylthio (target compound) may offer better lipophilicity than pyrimidinylthio (), but heterocycles like triazinoindole () confer target-specific interactions.
Physicochemical Properties
Compound Melting Point (°C) Solubility Challenges Stability Notes Reference ID
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 96–97 Decomposes in DMSO/MeOH Air-stable as powder
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((1-methyltetrazolyl)thio)acetamide 265 Insoluble in H2O, soluble in DMF Stable under chromatographic conditions
Target Compound (Predicted) ~100–150 (est.) Moderate solubility in polar solvents Likely stable in dry, inert environments N/A

Insights :

  • Melting Points : Heterocyclic derivatives (e.g., benzothiazole in ) exhibit higher melting points (>200°C) due to rigid cores .
  • Solubility : Thiophene-based acetamides () face solubility issues in polar solvents, necessitating DMSO or DMF for assays .

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